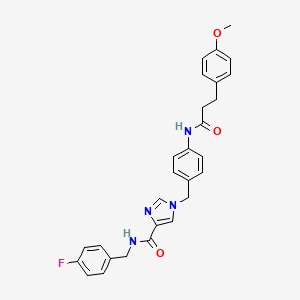

N-(4-fluorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Description

This compound features an imidazole-4-carboxamide core substituted with a 4-fluorobenzyl group at the 1-position and a benzyl-linked propanamido moiety bearing a 4-methoxyphenyl group. The fluorine and methoxy substituents likely enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN4O3/c1-36-25-13-6-20(7-14-25)8-15-27(34)32-24-11-4-22(5-12-24)17-33-18-26(31-19-33)28(35)30-16-21-2-9-23(29)10-3-21/h2-7,9-14,18-19H,8,15-17H2,1H3,(H,30,35)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFINBGTUPWISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound belonging to the class of substituted imidazole carboxamides. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring, a carboxamide group, and various aromatic substituents. The presence of a fluorobenzyl group and a methoxyphenyl moiety contributes to its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H27FN4O3 |

| Molecular Weight | 486.547 g/mol |

| CAS Number | 1251597-19-9 |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |

Biological Activity Overview

Research into the biological activity of this compound suggests various mechanisms through which it may exert effects, particularly in cancer therapy and anti-inflammatory applications.

- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Similar compounds have been studied for their ability to inhibit IDO, an enzyme implicated in immune suppression and tumor progression. Inhibitors targeting IDO can potentially enhance anti-tumor immunity .

- Anti-inflammatory Properties : The imidazole structure is often associated with anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models .

Preclinical Studies

- A study focusing on related imidazole derivatives revealed that modifications to their structure could significantly enhance their potency as IDO inhibitors. This underscores the importance of structural optimization in developing effective therapeutic agents .

- Another investigation demonstrated that certain imidazole derivatives exhibited low systemic exposure but were metabolized extensively in vivo, indicating a need for careful consideration of pharmacokinetics during drug design .

Structure-Activity Relationship (SAR)

The SAR studies on imidazole derivatives indicate that:

- Substituents at specific positions on the imidazole ring can influence binding affinity and selectivity towards target enzymes.

- Modifications that enhance lipophilicity may improve bioavailability without compromising efficacy .

Comparative Analysis of Related Compounds

Scientific Research Applications

The compound N-(4-fluorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a significant chemical entity within the realm of medicinal chemistry and pharmaceuticals. This article explores its applications, particularly in scientific research, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The compound features a complex structure characterized by an imidazole ring, a carboxamide functional group, and multiple aromatic substituents. Its molecular formula is C25H28FN3O2, with a molecular weight of approximately 433.50 g/mol. The presence of the 4-fluorobenzyl and 4-methoxyphenyl groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:

- Anticancer Activity : Compounds containing imidazole rings have been studied for their ability to inhibit cancer cell proliferation. Specific derivatives have shown promise in targeting cancer pathways, potentially leading to novel cancer therapies.

- Antimicrobial Properties : Some studies have reported that imidazole derivatives possess antimicrobial activity against a range of pathogens. This compound may be evaluated for its efficacy against resistant strains of bacteria or fungi.

Neuroscience Research

Given the structural similarities to known psychoactive substances, this compound may be investigated for its effects on the central nervous system. Potential applications include:

- Pain Management : The compound could be assessed for analgesic properties, particularly in models of neuropathic pain.

- Neuroprotective Effects : Imidazole derivatives are often studied for neuroprotective effects in conditions like Alzheimer’s disease or Parkinson’s disease.

Chemical Biology

The unique structural features of this compound make it suitable for studies in chemical biology:

- Target Identification : Researchers can use this compound to probe biological systems and identify molecular targets involved in specific diseases.

- Bioconjugation : The functional groups present may allow for conjugation with biomolecules or imaging agents, facilitating studies in drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development as anticancer agents.

Case Study 2: Neuropharmacology

In research focusing on neuropharmacological applications, a derivative of this compound was tested for its ability to modulate neurotransmitter systems. The findings indicated that it could enhance the release of serotonin and dopamine in vitro, which may have implications for treating mood disorders.

Case Study 3: Antimicrobial Screening

A screening study assessed the antimicrobial efficacy of several imidazole derivatives against antibiotic-resistant bacterial strains. The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analog: 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

- Core Structure : Shares the imidazole-4-carboxamide backbone and 4-methoxyphenyl-propanamido-benzyl substituent.

- Key Difference : The m-tolyl (meta-methylphenyl) group replaces the 4-fluorobenzyl moiety.

- Fluorination often enhances bioavailability and resistance to oxidative metabolism compared to methyl substituents .

Benzoimidazole-Based Analog: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Core Structure : Benzoimidazole (fused benzene-imidazole ring) with carboxamide at position 4.

- Substituents : Propyl group at position 1, 3,4-dimethoxyphenyl at position 2, and 4-methoxyphenylamide.

- The target compound’s simpler imidazole core may offer synthetic accessibility and reduced off-target interactions .

Pharmacokinetic Comparison with 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)

DIC, a triazeno-substituted imidazole carboxamide, is a clinically used alkylating antitumor agent. Key comparisons:

- Structural Impact: DIC’s triazeno group enables DNA alkylation, whereas the target compound’s propanamido and fluorobenzyl groups suggest a different mechanism (e.g., kinase or receptor inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.